1-(4-Ethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid
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Overview
Description
1-(4-Ethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid is an organic compound belonging to the pyridazine family. Pyridazines are six-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound features a 4-oxo group and a carboxylic acid group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Ethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of hydrazine derivatives with appropriate diketones. For instance, the reaction between 4-ethylbenzoyl hydrazine and ethyl acetoacetate under acidic conditions can yield the desired compound. The reaction typically requires refluxing in ethanol with a catalytic amount of hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizing reaction conditions such as temperature, solvent, and catalyst concentration is crucial for maximizing yield and purity. Continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Ethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the 4-oxo group to a hydroxyl group, altering the compound’s properties.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the pyridazine core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while nucleophilic substitutions may involve reagents such as sodium methoxide.
Major Products:
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Alcohols or amines can be formed.
Substitution: Halogenated derivatives or other substituted compounds.
Scientific Research Applications
1-(4-Ethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: It may be utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 1-(4-Ethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to active sites of enzymes or receptors, inhibiting their function. The molecular targets and pathways involved can vary, but typically include interactions with proteins, nucleic acids, or cell membranes.
Comparison with Similar Compounds
- 1-(4-Methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid
- 1-(4-Chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid
- 1-(4-Bromophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid
Uniqueness: 1-(4-Ethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. The ethyl group may enhance lipophilicity, affecting the compound’s solubility and membrane permeability, which can be advantageous in drug design and other applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
874354-47-9 |
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Molecular Formula |
C13H12N2O3 |
Molecular Weight |
244.25 g/mol |
IUPAC Name |
1-(4-ethylphenyl)-4-oxopyridazine-3-carboxylic acid |
InChI |
InChI=1S/C13H12N2O3/c1-2-9-3-5-10(6-4-9)15-8-7-11(16)12(14-15)13(17)18/h3-8H,2H2,1H3,(H,17,18) |
InChI Key |
XWNICOHLMXGFBL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C(=O)O |
solubility |
36.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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